molecular formula C8H9Cl2NS B3135720 2-(2,4-Dichloro-phenylsulfanyl)-ethylamine CAS No. 40379-53-1

2-(2,4-Dichloro-phenylsulfanyl)-ethylamine

Cat. No. B3135720
CAS RN: 40379-53-1
M. Wt: 222.13 g/mol
InChI Key: WIDRAMZSRSUDHX-UHFFFAOYSA-N
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Description

The compound is a derivative of ethylamine, which is a primary amine. It has a phenylsulfanyl group attached to it, which is also substituted with two chlorine atoms .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as 2-(2,4-Dichlorophenylsulfanyl)-propionic acid are synthesized using organolithium reagents .


Molecular Structure Analysis

The molecular structure of this compound would likely involve a central ethylamine group, with a phenylsulfanyl group attached. The phenyl ring of this group would be substituted with two chlorine atoms .


Chemical Reactions Analysis

The compound could potentially undergo reactions typical of amines and sulfides. For example, it might participate in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, similar compounds like 2,4-Dichlorophenol have a white solid appearance, are mildly acidic, and have a molar mass of 163.00 g·mol −1 .

Scientific Research Applications

  • Effects of Repeated Administration of Phenylethylamines : Research on phenylethylamines, a class of compounds to which 2-(2,4-Dichloro-phenylsulfanyl)-ethylamine might be structurally related, discusses the impact of repeated exposure on the central nervous system, noting the development of tolerance and CNS toxicity but not physical dependence. This study may provide a foundation for understanding the biochemical pathways and potential therapeutic or toxicological effects of similar compounds (Woolverton, 1986).

  • 2,4-D Herbicide Toxicity and Environmental Impact : While focusing on 2,4-dichlorophenoxyacetic acid, a different but chemically related herbicide, this review encapsulates the environmental persistence and toxicological profiles of chlorinated phenols. It underscores the need for research into their impact on ecosystems and human health, hinting at areas where 2-(2,4-Dichloro-phenylsulfanyl)-ethylamine might be explored for environmental or toxicological studies (Zuanazzi et al., 2020).

  • Antioxidant Capacity Assays and Chemical Interactions : Investigations into antioxidant capacity assays, such as the ABTS/PP decolorization, might provide insight into the reactivity and potential antioxidant applications of compounds like 2-(2,4-Dichloro-phenylsulfanyl)-ethylamine. These assays are crucial for understanding how certain chemicals can neutralize oxidative species, suggesting possible research avenues in food science, pharmacology, and materials science (Ilyasov et al., 2020).

  • Postharvest Fruit and Vegetable Quality Maintenance : Research on ethylene action inhibition in postharvest fruits and vegetables may offer parallels to the function of similar chemicals in agricultural applications. The study discusses how inhibiting ethylene perception can extend shelf life and improve produce quality, hinting at potential uses of related compounds in enhancing agricultural productivity and food preservation (Martínez-Romero et al., 2007).

Mechanism of Action

The mechanism of action of this compound is not clear without more specific context. If it’s intended for use as a drug, its mechanism would depend on the specific biological target .

Future Directions

The future directions for research on this compound would depend on its intended use. For example, if it’s a potential drug, further studies could focus on its pharmacological effects, toxicity, and therapeutic potential .

properties

IUPAC Name

2-(2,4-dichlorophenyl)sulfanylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl2NS/c9-6-1-2-8(7(10)5-6)12-4-3-11/h1-2,5H,3-4,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIDRAMZSRSUDHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)SCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-Dichloro-phenylsulfanyl)-ethylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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